3-(1-Amino-2-(ethylsulfonyl)propyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Amino-2-(ethylsulfonyl)propyl)aniline is a chemical compound with the molecular formula C11H18N2O2S and a molecular weight of 242.34 g/mol . This compound is known for its versatility and is used in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 3-(1-Amino-2-(ethylsulfonyl)propyl)aniline involves several steps. One common method includes the reaction of aniline with ethylsulfonyl chloride in the presence of a base, followed by the addition of a propylamine derivative. The reaction conditions typically involve temperatures ranging from 0°C to 50°C and may require solvents such as dichloromethane or toluene .
Industrial production methods often involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. These methods may also include purification steps such as recrystallization or chromatography to obtain high-purity products .
Analyse Chemischer Reaktionen
3-(1-Amino-2-(ethylsulfonyl)propyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted aniline derivatives.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol, methanol, and acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-(1-Amino-2-(ethylsulfonyl)propyl)aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: This compound is utilized in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(1-Amino-2-(ethylsulfonyl)propyl)aniline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions .
Vergleich Mit ähnlichen Verbindungen
3-(1-Amino-2-(ethylsulfonyl)propyl)aniline can be compared with other similar compounds, such as:
Aniline derivatives: These compounds share a similar aromatic structure but differ in their substituents, leading to variations in their chemical and biological properties.
Sulfonyl compounds: These compounds contain the sulfonyl functional group, which imparts unique reactivity and stability.
Aminoalkyl compounds: These compounds have an amino group attached to an alkyl chain, influencing their solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactions and applications.
Eigenschaften
Molekularformel |
C11H18N2O2S |
---|---|
Molekulargewicht |
242.34 g/mol |
IUPAC-Name |
3-(1-amino-2-ethylsulfonylpropyl)aniline |
InChI |
InChI=1S/C11H18N2O2S/c1-3-16(14,15)8(2)11(13)9-5-4-6-10(12)7-9/h4-8,11H,3,12-13H2,1-2H3 |
InChI-Schlüssel |
SXINRXGUKVZZGX-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C(C)C(C1=CC(=CC=C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.